Cas no 90839-97-7 (Benzenamine, N,N-dimethyl-4-(1,3,4-oxadiazol-2-yl)-)
90839-97-7 structure
Product Name:Benzenamine, N,N-dimethyl-4-(1,3,4-oxadiazol-2-yl)-
Numero CAS:90839-97-7
MF:C10H11N3O
MW:189.213841676712
CID:788369
PubChem ID:6425040
Update Time:2025-04-19
Benzenamine, N,N-dimethyl-4-(1,3,4-oxadiazol-2-yl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenamine, N,N-dimethyl-4-(1,3,4-oxadiazol-2-yl)-
- N,N-dimethyl-4-(1,3,4-oxadiazol-2-yl)aniline
- (4-dimethylaminophenyl)-1,3,4-oxadiazole
- 90839-97-7
- XOSWOAONVHPNSP-UHFFFAOYSA-N
- SCHEMBL5572932
- 1,3,4-Oxadiazole, 2-(4-dimethylaminophenyl)-
- DTXSID00423735
-
- Inchi: 1S/C10H11N3O/c1-13(2)9-5-3-8(4-6-9)10-12-11-7-14-10/h3-7H,1-2H3
- Chiave InChI: XOSWOAONVHPNSP-UHFFFAOYSA-N
- Sorrisi: O1C=NN=C1C1C=CC(=CC=1)N(C)C
Proprietà calcolate
- Massa esatta: 189.090211983g/mol
- Massa monoisotopica: 189.090211983g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 14
- Conta legami ruotabili: 2
- Complessità: 178
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.5
- Superficie polare topologica: 42.2Ų
Benzenamine, N,N-dimethyl-4-(1,3,4-oxadiazol-2-yl)- Letteratura correlata
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
L. Cuesta-Aluja,J. Castilla,A. M. Masdeu-Bultó Dalton Trans., 2016,45, 14658-14667
-
Ashwini P. Bhirud,Shivaram D. Sathaye,Rupali P. Waichal,Latesh K. Nikam,Bharat B. Kale Green Chem., 2012,14, 2790-2798
-
Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
90839-97-7 (Benzenamine, N,N-dimethyl-4-(1,3,4-oxadiazol-2-yl)-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti